Efficacy in Schizophrenia: PANSS Total Score Improvement vs. Placebo (Phase II)
In a 4-week, double-blind, placebo-controlled Phase II trial in patients with acute exacerbation of schizophrenia, ulotaront (50–75 mg/day) demonstrated a statistically significant improvement in PANSS total score compared to placebo [1].
| Evidence Dimension | Change in PANSS Total Score |
|---|---|
| Target Compound Data | Significant improvement (p < 0.001, effect size = 0.45) |
| Comparator Or Baseline | Placebo |
| Quantified Difference | p < 0.001; Effect size 0.45 |
| Conditions | 4-week, double-blind, placebo-controlled Phase II study in acutely exacerbated schizophrenia patients (ulotaront 50–75 mg/day vs. placebo) |
Why This Matters
This is the pivotal Phase II data that led to FDA Breakthrough Therapy Designation and validates ulotaront's antipsychotic efficacy for clinical and procurement decision-making.
- [1] Achtyes ED, Hopkins SC, Dedic N, et al. Ulotaront: review of preliminary evidence for the efficacy and safety of a TAAR1 agonist in schizophrenia. Eur Arch Psychiatry Clin Neurosci. 2023;273(7):1465-1476. doi:10.1007/s00406-023-01610-6 View Source
